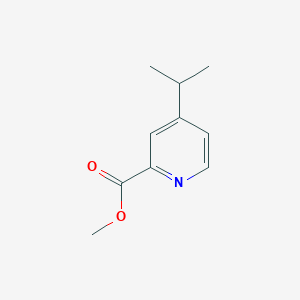
(3S)-3-amino-4-(4-iodophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-” refers to the hydride ion, which is a hydrogen atom that has gained an extra electron, giving it a negative charge. This ion is represented as H⁻. Hydrides are commonly found in various chemical compounds and play a significant role in both organic and inorganic chemistry. The hydride ion is highly reactive and is often used as a reducing agent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrides can be prepared through several methods, including:
Direct Combination: Hydrogen gas can react with metals to form metal hydrides. For example, sodium reacts with hydrogen gas to form sodium hydride (NaH)[ 2Na + H_2 \rightarrow 2NaH ]
Reduction of Metal Salts: Metal salts can be reduced using hydrogen gas to form hydrides. For example, lithium chloride can be reduced by hydrogen gas to form lithium hydride (LiH)[ LiCl + H_2 \rightarrow LiH + HCl ]
Industrial Production Methods
In industrial settings, hydrides are often produced through the reaction of metals with hydrogen gas at high temperatures. For example, calcium hydride (CaH₂) is produced by heating calcium metal in the presence of hydrogen gas: [ Ca + H_2 \rightarrow CaH_2 ]
Analyse Des Réactions Chimiques
Types of Reactions
Hydrides undergo various types of chemical reactions, including:
Oxidation: Hydrides can be oxidized to form hydrogen gas and the corresponding metal oxide. For example, sodium hydride reacts with oxygen to form sodium oxide and hydrogen gas[ 2NaH + O_2 \rightarrow Na_2O + H_2 ]
Reduction: Hydrides are commonly used as reducing agents. For example, lithium aluminum hydride (LiAlH₄) is used to reduce carbonyl compounds to alcohols[ R_2C=O + LiAlH_4 \rightarrow R_2CH-OH ]
Substitution: Hydrides can participate in substitution reactions. For example, sodium hydride can react with alkyl halides to form alkanes[ R-X + NaH \rightarrow R-H + NaX ]
Common Reagents and Conditions
Common reagents used in hydride reactions include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions typically occur under anhydrous conditions to prevent the hydrides from reacting with water.
Major Products
The major products formed from hydride reactions depend on the specific reaction type. For example, the reduction of carbonyl compounds with lithium aluminum hydride produces alcohols, while the oxidation of metal hydrides produces metal oxides and hydrogen gas.
Applications De Recherche Scientifique
Hydrides have a wide range of applications in scientific research, including:
Chemistry: Hydrides are used as reducing agents in organic synthesis. For example, lithium aluminum hydride is used to reduce esters, carboxylic acids, and amides to alcohols.
Biology: Hydrides play a role in biological systems as part of enzyme-catalyzed reactions. For example, the enzyme hydrogenase catalyzes the reversible oxidation of molecular hydrogen to protons and electrons.
Medicine: Hydrides are used in the synthesis of pharmaceuticals. For example, sodium borohydride is used in the reduction of ketones and aldehydes to produce alcohols, which are intermediates in the synthesis of various drugs.
Industry: Hydrides are used in hydrogen storage systems. Metal hydrides can absorb and release hydrogen gas, making them useful for hydrogen storage in fuel cells.
Mécanisme D'action
The mechanism of action of hydrides involves the transfer of a hydride ion (H⁻) to a substrate. This transfer can occur through various pathways, depending on the specific reaction. For example, in the reduction of carbonyl compounds by lithium aluminum hydride, the hydride ion attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to form an alcohol.
Comparaison Avec Des Composés Similaires
Hydrides can be compared with other reducing agents, such as:
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent used for the reduction of esters, carboxylic acids, and amides.
Sodium Borohydride (NaBH₄): A milder reducing agent used for the reduction of ketones and aldehydes.
Diborane (B₂H₆): A reducing agent used in hydroboration reactions to form organoboranes.
Hydrides are unique in their ability to act as both nucleophiles and reducing agents, making them versatile reagents in chemical synthesis.
Propriétés
Formule moléculaire |
C10H12INO2 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
(3S)-3-amino-4-(4-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
JZJBJZHUZJDMMU-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I |
SMILES canonique |
C1=CC(=CC=C1CC(CC(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)




![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)

